molecular formula C10H11ClO3 B8053918 Methyl 2-chloro-5-methoxy-4-methylbenzoate

Methyl 2-chloro-5-methoxy-4-methylbenzoate

Cat. No.: B8053918
M. Wt: 214.64 g/mol
InChI Key: WZHTWVAPTPUVDI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methoxy-4-methylbenzoate (CAS: 2089325-10-8) is a substituted benzoate ester with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . It features a chloro group at position 2, a methoxy group at position 5, and a methyl group at position 4 on the aromatic ring. Its purity is reported as 97% in commercial samples .

Properties

IUPAC Name

methyl 2-chloro-5-methoxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHTWVAPTPUVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-chloro-5-methoxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-methoxy-4-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The physicochemical and reactive properties of benzoate esters are heavily influenced by substituent positions and functional groups. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparison
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 2-chloro-5-methoxy-4-methylbenzoate 2-Cl, 5-OCH₃, 4-CH₃ C₁₀H₁₁ClO₃ 214.65 Ester, Chloro, Methoxy, Methyl
Methyl 5-chloro-2-sulfonamido derivative () 5-Cl, 2-sulfonamido, ethoxycarbonyl C₂₁H₂₄ClNO₆S 478.0 Ester, Chloro, Sulfonamide, Ethoxy
Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate () 4-acetamido, 5-Cl, 2-OCH₃ C₁₁H₁₂ClNO₄ 257.67 Ester, Acetamido, Chloro, Methoxy
Methyl 5-chloro-2-nitrobenzyl derivative () 5-Cl, 2-nitrobenzyl C₁₇H₁₅ClN₂O₆ 378.8 Ester, Chloro, Nitro, Amide
Key Observations:
  • Substituent Effects :
    • The chloro group in position 2 (target compound) vs. position 5 () alters electron distribution and steric hindrance, impacting reactivity in electrophilic substitution reactions .
    • Methoxy groups (electron-donating) enhance ring activation compared to nitro groups (electron-withdrawing) in , which reduce reactivity in nucleophilic attacks .
  • Molecular Weight :
    • The target compound has the lowest molecular weight, suggesting higher volatility compared to bulkier analogs like the sulfonamide derivative in .

Physical and Chemical Properties

Limited experimental data are available for direct comparisons. However, inferences can be made:

Table 2: Inferred Properties Based on Substituents
Compound Name Predicted Solubility Boiling Point (Est.) Stability Considerations
This compound Low in water Moderate (~250°C) Stable under inert conditions
Sulfonamide derivative () Moderate in DMSO High (>300°C) Sensitive to hydrolysis
Acetamido derivative () Low in water Moderate (~260°C) Stable, but hygroscopic
  • Solubility : The acetamido and sulfonamide groups () increase polarity, enhancing solubility in polar solvents like DMSO compared to the target compound .
  • Stability : The sulfonamide group () may hydrolyze under acidic/basic conditions, whereas the target compound’s ester group is more stable .

Biological Activity

Methyl 2-chloro-5-methoxy-4-methylbenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique arrangement of functional groups, which influences its reactivity and biological activity. The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the chlorine atom is replaced by different nucleophiles.

Synthesis Pathway

  • Starting Materials : The synthesis often begins with 2-chloro-5-methoxy-4-methylbenzoic acid.
  • Esterification : The acid undergoes esterification with methanol in the presence of an acid catalyst.
  • Purification : The product is purified using recrystallization techniques.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate to good antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli12Moderate
Klebsiella pneumoniae10Low
Bacillus subtilis18Good

The above table summarizes the in vitro antibacterial activity of this compound as reported in various studies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further research in treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
  • Receptor Modulation : It may also interact with receptors that mediate immune responses, potentially altering cytokine production.

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound against a panel of pathogens and found significant activity against several strains, suggesting its potential use in developing new antimicrobial agents .
  • Inflammation Model : In a model of acute inflammation, the administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

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